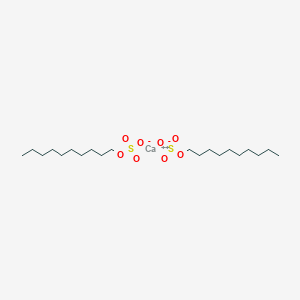

Sulfuric acid, monodecyl ester, calcium salt

Description

Chemical Name: Sulfuric acid, monodecyl ester, calcium salt CAS Registry Number: 25446-90-6 Molecular Formula: Ca(C₁₀H₂₁SO₄)₂ Structure: Comprises a decyl (C₁₀) alkyl chain esterified to a sulfate group, neutralized by calcium ions (Ca²⁺) in a 2:1 ratio . Properties:

- Surfactant Type: Anionic surfactant due to the sulfate head group.

- Solubility: Likely lower water solubility compared to sodium or magnesium salts due to the divalent calcium cation; better stability in hard water .

- Applications: Used in industrial formulations requiring divalent cations, such as emulsion stabilization, lubricants, or specialty detergents .

Properties

CAS No. |

25446-90-6 |

|---|---|

Molecular Formula |

C20H42CaO8S2 |

Molecular Weight |

514.8 g/mol |

IUPAC Name |

calcium;decyl sulfate |

InChI |

InChI=1S/2C10H22O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2*2-10H2,1H3,(H,11,12,13);/q;;+2/p-2 |

InChI Key |

LMDBKEPOYHOHEE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Sulfuric acid, monodecyl ester, calcium salt is used as a surfactant in chemical synthesis and purification processes. It helps in the emulsification and dispersion of organic compounds. Biology: In biological research, it is used as a detergent in protein purification and cell lysis protocols. Medicine: The compound finds applications in pharmaceutical formulations as an excipient and in drug delivery systems. Industry: It is widely used in the production of personal care products such as soaps, shampoos, and detergents due to its excellent foaming and cleansing properties.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and dispersion of substances. The calcium ion in the compound enhances its solubility and stability in aqueous solutions. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved solubilization and emulsification.

Comparison with Similar Compounds

Sodium Decyl Sulfate (SDS)

Chemical Name: Sulfuric acid, monodecyl ester, sodium salt CAS: 142-87-0 Formula: C₁₀H₂₁NaO₄S Properties:

- Solubility: Highly water-soluble due to monovalent sodium (Na⁺) .

- Applications : Common in laboratory reagents, detergents, and personal care products (e.g., shampoos) .

- Toxicity : Low acute toxicity in aquatic organisms (LC₅₀ > 10 mg/L for fish) .

Key Difference : The sodium salt’s high solubility makes it preferable in consumer products, whereas the calcium salt’s divalent nature suits industrial applications requiring cation stability .

Sulfuric Acid, Monodecyl Ester, Magnesium Salt

CAS : 25446-93-9

Formula : Mg(C₁₀H₂₁SO₄)₂

Properties :

- Solubility : Intermediate between sodium and calcium salts; moderate water solubility .

- Applications : Used in niche formulations where magnesium’s mildness is advantageous (e.g., cosmetics) .

Key Difference : Magnesium’s lower charge density compared to calcium may result in differing rheological behaviors, such as viscosity modulation in surfactant solutions .

Sodium Lauryl Sulfate (SLS)

Chemical Name: Sulfuric acid, monododecyl ester, sodium salt CAS: 151-21-3 Formula: C₁₂H₂₅NaO₄S Properties:

- Solubility : Highly water-soluble, with critical micelle concentration (CMC) ~8 mM .

- Applications : Ubiquitous in toothpaste, soaps, and pharmaceuticals .

Key Difference : The longer C₁₂ chain in SLS enhances micelle formation and cleaning efficiency compared to the C₁₀ calcium salt, which may exhibit weaker detergency .

Diethyl Sulfate (Structural Analogue)

CAS : 64-67-5

Formula : (C₂H₅)₂SO₄

Properties :

- Application : Alkylating agent in organic synthesis (e.g., ethylating DNA, dyes) .

- Toxicity: Carcinogenic (IARC Group 2A); strictly regulated in industrial settings .

Key Difference : Unlike surfactant salts, diethyl sulfate is reactive and mutagenic, limiting its use to chemical synthesis .

Comparative Data Table

Research Findings and Gaps

- Calcium Salt Stability : Calcium’s divalency enhances stability in hard water but reduces solubility, limiting its use in aqueous formulations .

- Toxicity Data: While sodium and magnesium salts have well-documented profiles, calcium monodecyl sulfate lacks comprehensive ecotoxicological studies .

- Industrial Potential: The calcium salt’s rheological properties (e.g., viscosity enhancement with CaCl₂ ) suggest utility in oil-field chemicals or heavy-duty cleaners.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.